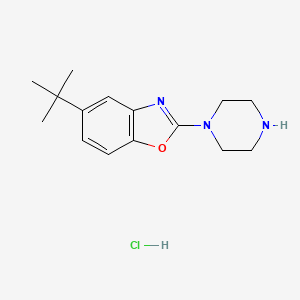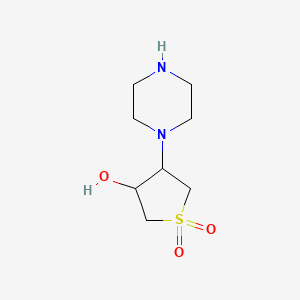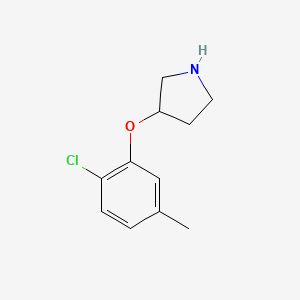
3-(2-Chloro-5-methylphenoxy)pyrrolidine
Descripción general
Descripción
3-(2-Chloro-5-methylphenoxy)pyrrolidine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It has potential applications in research and industry.
Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-5-methylphenoxy)pyrrolidine comprises a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is attached to a phenyl group, which is further substituted with a chlorine atom and a methyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Chloro-5-methylphenoxy)pyrrolidine include a molecular weight of 211.69 g/mol and a density of 1.2±0.1 g/cm3 . The boiling point is 316.9±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Chiral Beta Blocker Bupranolol
- Summary of the Application: “3-(2-Chloro-5-methylphenoxy)propane-1,2-diol” is a possible precursor in the synthesis of a non-selective beta blocker Bupranolol . Bupranolol is a medication that is used to treat high blood pressure, a condition that affects millions of people worldwide.
- Methods of Application or Experimental Procedures: Both racemic and single-enantiomeric samples of “3-(2-Chloro-5-methylphenoxy)propane-1,2-diol” were synthesized and characterized by single crystal XRD . The absolute configuration of an (S)-1 sample was determined by data refinement .
- Results or Outcomes: The results obtained once again confirm the influence of the chiral environment on the crystallization of scalarly identical molecules .
Application 2: Proteomics Research
- Summary of the Application: “3-(2-Chloro-5-methylphenoxy)pyrrolidine” is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior.
Application 3: Drug Discovery
- Summary of the Application: Pyrrolidine, a class of compounds to which “3-(2-Chloro-5-methylphenoxy)pyrrolidine” belongs, is widely used in drug discovery . It serves as a versatile scaffold for novel biologically active compounds .
- Results or Outcomes: The use of pyrrolidine in drug discovery has led to the development of numerous biologically active compounds .
Application 4: Biochemical for Proteomics Research
- Summary of the Application: “3-(2-Chloro-5-methylphenoxy)pyrrolidine” is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior.
Application 5: Synthesis of Biologically Active Compounds
- Summary of the Application: Pyrrolidine, a class of compounds to which “3-(2-Chloro-5-methylphenoxy)pyrrolidine” belongs, is widely used in the synthesis of biologically active compounds . It serves as a versatile scaffold for novel biologically active compounds .
- Results or Outcomes: The use of pyrrolidine in drug discovery has led to the development of numerous biologically active compounds .
Propiedades
IUPAC Name |
3-(2-chloro-5-methylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-2-3-10(12)11(6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFJUMNUGTKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylphenoxy)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)
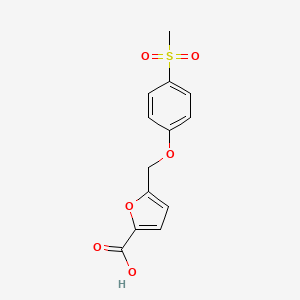
![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)
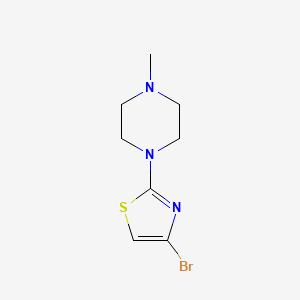
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)
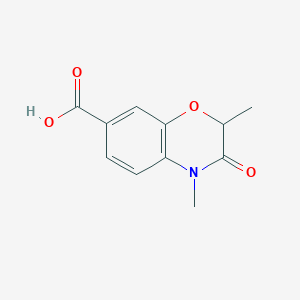
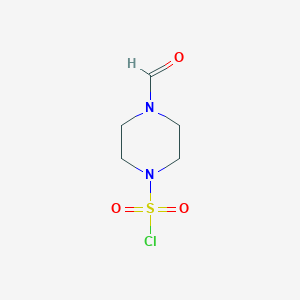
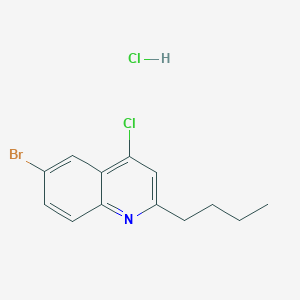
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)
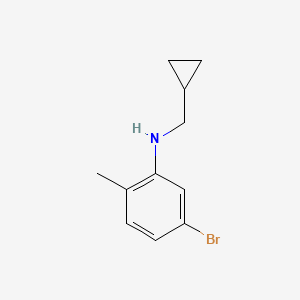

![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
